3-Methoxy-4-(trifluoromethoxy)benzoic acid
Overview
Description
3-Methoxy-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H7F3O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group at the 3-position and a trifluoromethoxy group at the 4-position
Mechanism of Action
Mode of Action
The fluoride substituent in similar compounds has been shown to enable nucleophilic aromatic substitution . This suggests that 3-Methoxy-4-(trifluoromethoxy)benzoic acid may interact with its targets through a similar mechanism, leading to changes in their function.
Biochemical Pathways
Studies on similar compounds have shown that they can influence the kinetics of internal acyl migration and hydrolysis of synthetic β-1-o-acyl-d-glucopyranuronates . This suggests that this compound may have a role in these or related biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-Methoxy-4-(trifluoromethoxy)benzoic acid may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The trifluoromethoxy group can be reduced to a trifluoromethyl group.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-carboxy-4-(trifluoromethoxy)benzoic acid, while reduction of the trifluoromethoxy group can produce 3-methoxy-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
3-Methoxy-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(trifluoromethoxy)benzoic acid: Similar structure but with different substitution pattern.
3-Methoxy-4-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Methoxybenzoic acid: Lacks the trifluoromethoxy group.
Uniqueness
3-Methoxy-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
3-methoxy-4-(trifluoromethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-7-4-5(8(13)14)2-3-6(7)16-9(10,11)12/h2-4H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJENFHIMQVDYNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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